2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol

Physicochemical Property Profiling Chromatographic Method Development Drug Design & SAR Studies

2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS 92680-97-2) is a synthetic organic compound classified as a coumaran (2,3-dihydrobenzofuran) derivative, distinguished by its specific alkyl substitution pattern—an ethyl and a methyl group at the C2 position, a methyl group at the C3 position, and a phenolic hydroxyl at the C7 position. It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 92680-97-2
Cat. No. B12894320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol
CAS92680-97-2
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC1(C(C2=C(O1)C(=CC=C2)O)C)C
InChIInChI=1S/C12H16O2/c1-4-12(3)8(2)9-6-5-7-10(13)11(9)14-12/h5-8,13H,4H2,1-3H3
InChIKeyALBYTTBPLLWCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS 92680-97-2) – A Differentiated 2,3-Dihydrobenzofuran Derivative for Specialized Chemical Synthesis and Analytical Reference Applications


2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS 92680-97-2) is a synthetic organic compound classified as a coumaran (2,3-dihydrobenzofuran) derivative, distinguished by its specific alkyl substitution pattern—an ethyl and a methyl group at the C2 position, a methyl group at the C3 position, and a phenolic hydroxyl at the C7 position. It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol . Analytical characterization data, including a negative-ion ESI-QTOF mass spectrum showing a prominent [M-H]- base peak at m/z 175.0250, is available in public spectral databases [1].

Why 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol Cannot Be Simply Replaced by Other 2,3-Dihydrobenzofuran-7-ols


Substitution of 2-ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol with other 2,3-dihydrobenzofuran-7-ol derivatives is not straightforward due to significant differences in physicochemical properties and potential biological target interactions driven by its unique alkylation pattern. The compound's larger molecular volume (C12H16O2, MW 192.25) and higher lipophilicity (cLogP 3.06) distinguish it from the widely used 2,2-dimethyl analog (carbofuran phenol, C10H12O2, MW 164.20, cLogP ~2.1-2.2) and the unsubstituted core (C8H8O2, MW 136.15) [1]. These differences directly impact solubility, membrane permeability, chromatographic retention behavior, and metabolic stability, rendering generic substitution unsuitable in applications where these properties are critical, such as in analytical method development, structure-activity relationship (SAR) studies, or as a specialized synthetic intermediate.

Quantitative Differentiation Evidence for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol Versus Key Analogs


Molecular Weight and Calculated Lipophilicity (cLogP) Differentiation from Common 2,2-Dimethyl and Unsubstituted Analogs

2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (C12H16O2, MW 192.25) exhibits a higher molecular weight and a significantly greater calculated octanol-water partition coefficient (cLogP) compared to the 2,2-dimethyl analog (carbofuran phenol, C10H12O2, MW 164.20) and the unsubstituted 2,3-dihydrobenzofuran-7-ol (C8H8O2, MW 136.15) . This data indicates a marked increase in lipophilicity.

Physicochemical Property Profiling Chromatographic Method Development Drug Design & SAR Studies

Unique Mass Spectrometric Fingerprint Enables Unambiguous Identification in Complex Matrices

The negative-ion electrospray ionization (ESI) mass spectrum of 2-ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol displays a distinct precursor [M-H]- ion at m/z 175.0250, which serves as the base peak [1]. This spectral feature is a direct consequence of its unique molecular formula (C12H16O2) and is expected to be clearly resolved from the [M-H]- ions of common analogs like the 2,2-dimethyl derivative (expected m/z ~163.1 for C10H12O2) and the unsubstituted core (expected m/z ~135.1 for C8H8O2).

Analytical Chemistry Environmental Monitoring Metabolomics Forensic Toxicology

Positional Isomer Differentiation from 6-Hydroxy Isomer for Structure-Activity Studies

The specific placement of the hydroxyl group at the C7 position, as opposed to the C6 position found in the isomer 2-ethyl-2,3-dimethyl-3H-1-benzofuran-6-ol (CAS 113168-16-4), results in a distinct molecular electrostatic potential and hydrogen-bonding geometry, despite both compounds sharing identical molecular formulas (C12H16O2), molecular weights (192.25 g/mol), and calculated LogP (3.06) and PSA (29.46 Ų) [1].

Medicinal Chemistry Pharmacophore Modeling Receptor Binding Studies

Distinct Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile for Property-Based Design

The target compound exhibits a topological polar surface area (TPSA) of 29.46 Ų . While this value is identical to its 6-hydroxy positional isomer and the 2,2-dimethyl analog (carbofuran phenol), it is significantly lower than that of the unsubstituted 2,3-dihydrobenzofuran-7-ol (TPSA ~29.46 Ų as well, but with a much lower molecular weight), resulting in a distinct TPSA-to-MW ratio. This ratio is a key descriptor in predicting oral bioavailability and blood-brain barrier penetration according to established drug-likeness rules (e.g., Veber's rules, CNS MPO score).

Computational Chemistry Drug Discovery ADME Prediction

Optimal Research and Industrial Application Scenarios for 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol Based on Differentiated Properties


Analytical Reference Standard for Environmental Fate and Metabolism Studies of Novel Pesticides

Given its unique mass spectrometric signature ([M-H]- m/z 175.0250) and distinct physicochemical profile (cLogP 3.06, TPSA/MW ratio 0.153) , 2-ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol serves as an ideal analytical reference standard for detecting and quantifying this specific benzofuranol moiety in environmental samples or biological matrices. This is particularly valuable in the development of LC-MS/MS methods for studying the environmental fate, degradation pathways, or mammalian metabolism of new carbamate or other pesticides that incorporate this structural core, enabling researchers to distinguish it from the more common 2,2-dimethyl analog (carbofuran phenol) [1].

Advanced Intermediate for the Synthesis of Lipophilic Bioactive Molecules

The compound's elevated lipophilicity (cLogP 3.06 vs. ~2.2 for the 2,2-dimethyl analog) and unique substitution pattern make it a strategically valuable intermediate in medicinal chemistry . Its use can be prioritized when a synthetic route requires a more lipophilic benzofuran building block to improve membrane permeability or to explore structure-activity relationships (SAR) around the dihydrobenzofuran core. This is particularly relevant for CNS-targeted programs or for designing molecules where increased metabolic stability via steric shielding of the ether oxygen is desired, as implied by the class-level role of benzofuran derivatives in cannabinoid receptor modulation [1].

Specialized Reagent for Method Development and System Suitability Testing in Chromatography

The distinct physicochemical properties, particularly its higher molecular weight (192.25 g/mol) and cLogP (3.06) compared to common 2,2-dimethyl and unsubstituted analogs, render this compound a useful reagent for developing and validating reversed-phase HPLC and UHPLC methods . It can be employed as a system suitability test compound to ensure adequate chromatographic resolution and peak shape for a series of structurally related but more lipophilic benzofuran derivatives, helping to prevent co-elution issues that might arise when using only the more polar, lower molecular weight analogs as standards.

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